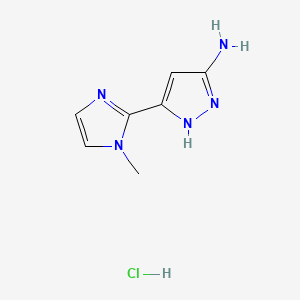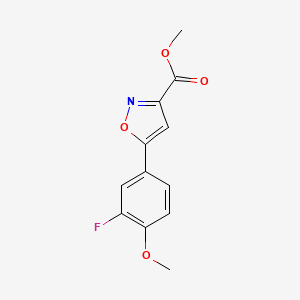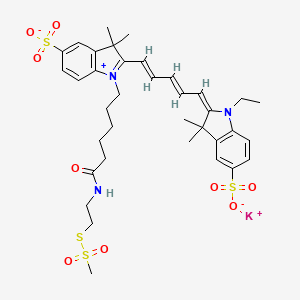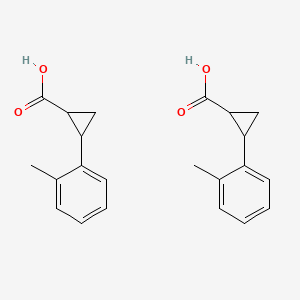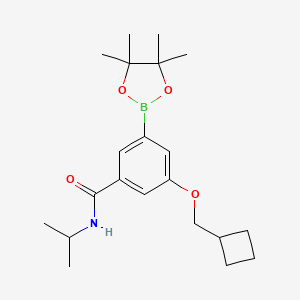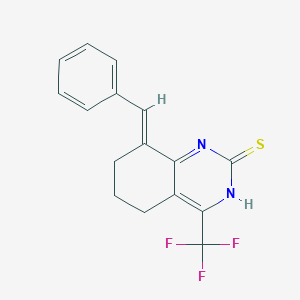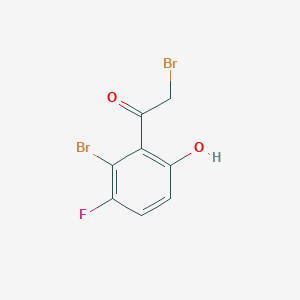
2'-Bromo-3'-fluoro-6'-hydroxyphenacyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Bromo-3’-fluoro-6’-hydroxyphenacyl bromide is a chemical compound with the molecular formula C8H6Br2FO2 It is a derivative of phenacyl bromide, characterized by the presence of bromine, fluorine, and hydroxyl groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-3’-fluoro-6’-hydroxyphenacyl bromide typically involves the bromination and fluorination of phenacyl bromide derivatives. One common method includes the following steps:
Bromination: Phenacyl bromide is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the desired position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions.
Industrial Production Methods
Industrial production of 2’-Bromo-3’-fluoro-6’-hydroxyphenacyl bromide may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Bromo-3’-fluoro-6’-hydroxyphenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed to oxidize the compound.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while coupling reactions can produce complex aromatic compounds.
Applications De Recherche Scientifique
2’-Bromo-3’-fluoro-6’-hydroxyphenacyl bromide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of heterocycles and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3’-fluoroacetophenone: Similar in structure but lacks the hydroxyl group.
2-Bromo-5’-fluoro-2’-hydroxyacetophenone: Similar but with different substitution patterns on the benzene ring.
Uniqueness
2’-Bromo-3’-fluoro-6’-hydroxyphenacyl bromide is unique due to the specific arrangement of bromine, fluorine, and hydroxyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C8H5Br2FO2 |
|---|---|
Poids moléculaire |
311.93 g/mol |
Nom IUPAC |
2-bromo-1-(2-bromo-3-fluoro-6-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5Br2FO2/c9-3-6(13)7-5(12)2-1-4(11)8(7)10/h1-2,12H,3H2 |
Clé InChI |
QZZYKNQIEQGGMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1O)C(=O)CBr)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,5-dioxopyrrolidin-1-yl) 2-[2-(octadecanoylamino)ethoxy]acetate](/img/structure/B13717410.png)
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)
